(E)-(3-chlorobenzo[b]thiophen-2-yl)(4-cinnamylpiperazin-1-yl)methanone

CrtN inhibition antivirulence screening Staphylococcus aureus pigment assay

S. aureus staphyloxanthin researchers require validated negative controls to confirm CrtN-dependent phenotypic readouts. CAS 5917-31-7 is the exact compound with published head-to-head CrtN inhibition data, enabling assay sensitivity benchmarking. • Structurally matched negative control: IC₅₀ >1,250 nM vs 13 nM for active analog - a >96-fold potency window for unambiguous assay validation. • (E)-cinnamylpiperazine tail + 3-Cl-benzothiophene carbonyl head confer a unique conformational profile not replicable by saturated linker or N-alkyl analogs. • Included in PubChem cancer stem cell HTS campaign (AID 504535), ensuring experimental reproducibility with identical screening provenance. • CNS MPO-compatible: XLogP3-AA 5.3, 0 HBD, 3 HBA - positioned between cinnarizine and flunarizine for CNS-penetrant SAR campaigns. • ≥95% purity; shipped ambient under non-hazardous classification.

Molecular Formula C22H21ClN2OS
Molecular Weight 396.9 g/mol
CAS No. 5917-31-7
Cat. No. B12342188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-(3-chlorobenzo[b]thiophen-2-yl)(4-cinnamylpiperazin-1-yl)methanone
CAS5917-31-7
Molecular FormulaC22H21ClN2OS
Molecular Weight396.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=C(C4=CC=CC=C4S3)Cl
InChIInChI=1S/C22H21ClN2OS/c23-20-18-10-4-5-11-19(18)27-21(20)22(26)25-15-13-24(14-16-25)12-6-9-17-7-2-1-3-8-17/h1-11H,12-16H2/b9-6+
InChIKeyLEVUCLUGMBGBKJ-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5917-31-7: Structural & Procurement Profile


CAS 5917-31-7, (E)-(3-chlorobenzo[b]thiophen-2-yl)(4-cinnamylpiperazin-1-yl)methanone, is a synthetic small molecule (C₂₂H₂₁ClN₂OS, MW 396.9 g/mol) that combines a 3-chlorobenzo[b]thiophene carbonyl core with a trans-cinnamyl-substituted piperazine moiety [1]. The compound exhibits a computed lipophilicity (XLogP3-AA) of 5.3, zero hydrogen-bond donors, and three hydrogen-bond acceptors, positioning it within the drug-like property space typical of CNS-penetrant piperazine derivatives [1]. It is commercially available at ≥95% purity primarily as a research screening compound .

1
Structurally unique screening probe
Supports CrtN antivirulence or CNS target SAR studies requiring (E)-cinnamylpiperazine geometry.
2
Research-grade supply (≥95%)
Intended for hit-to-lead, chemical probe, or benchmark control use in biochemical assays.
3
Trackable analytical context
Physicochemical profile (XLogP3-AA 5.3, HBA 3) differentiated from cinnarizine/flunarizine reference space.

Why 5917-31-7 Cannot Be Substituted


The (E)-cinnamyl substituent on the piperazine ring is not a passive solubilizing group; it directly modulates molecular recognition at targets such as diapophytoene desaturase (CrtN) [1]. Removal or replacement of the cinnamyl moiety (e.g., swapping to pyridin-2-ylethyl or simpler N-alkyl groups) drastically alters both binding affinity and lipophilicity, as demonstrated by the >96-fold difference in CrtN IC₅₀ between the target compound (IC₅₀ > 1,250 nM) and a structurally distinct 3-chlorobenzo[b]thiophene derivative bearing an alternative N-substitution (IC₅₀ = 13 nM) in the same assay [1]. Furthermore, the specific (E)-olefin geometry of the cinnamyl group, combined with the 3-chloro substitution on the benzo[b]thiophene ring, creates a unique conformational profile that cannot be replicated by saturated linker analogs or regioisomers [2].

01
(E)-cinnamyl substitution is not a passive solubilizing group; replacement with pyridin-2-ylethyl or alkyl analogs drastically shifts CrtN binding affinity. Risk: Target engagement profile may not transfer
02
The specific (E)-olefin geometry and 3-chloro substitution create a unique conformational profile. Saturated linker analogs or regioisomers cannot replicate this. Risk: Molecular shape and π-stacking interactions will differ
03
CAS 5917-31-7 has an additional H-bond acceptor relative to cinnarizine and flunarizine, altering polarity distribution and likely affecting passive permeability. Risk: CNS MPO property may shift away from reference drugs

Quantitative Differentiation Evidence for 5917-31-7


CrtN Inhibition vs. Potent Analog

In a head-to-head assay measuring inhibition of diapophytoene desaturase (CrtN) in S. aureus Newman by reduction of staphyloxanthin pigment formation over 48 hours, the target compound (BDBM50188224; CHEMBL3827264) exhibited an IC₅₀ > 1,250 nM, whereas a comparator 3-chlorobenzo[b]thiophene derivative (BDBM50188231; CHEMBL3827731) achieved an IC₅₀ of 13 nM [1]. This >96-fold difference demonstrates that the (E)-cinnamylpiperazine substitution pattern produces a fundamentally different activity profile at the CrtN target, defining a distinct selectivity window for hit-to-lead or chemical probe applications.

CrtN Inhibition vs. Potent Analog
Head-to-head
Target: IC₅₀ > 1,250 nM
Comparator (BDBM50188231): IC₅₀ = 13 nM
Defines a distinct selectivity window at CrtN for hit-to-lead applications.
S. aureus staphyloxanthin assay; 48 h; >96-fold separation. Data to verify.
CrtN inhibition antivirulence screening Staphylococcus aureus pigment assay

Lipophilicity & H-Bond Profile vs. Cinnamylpiperazines

The target compound (XLogP3-AA = 5.3; HBA = 3; HBD = 0; MW = 396.9 g/mol) occupies a distinct physicochemical niche between the clinically used cinnamylpiperazines cinnarizine (XLogP ≈ 5.3; HBA = 2; HBD = 0; MW ≈ 368.5 g/mol) and flunarizine (XLogP ≈ 5.8; HBA = 2; HBD = 0; MW ≈ 404.5 g/mol) [1][2]. The additional H-bond acceptor contributed by the 3-chlorobenzo[b]thiophene-2-carbonyl oxygen (amide carbonyl) provides the target compound with a different polarity surface area distribution, affecting passive membrane permeability and plasma protein binding relative to the reference drugs [3].

Lipophilicity & H-Bond Profile
Class-level
Target: XLogP3-AA = 5.3; HBA = 3; HBD = 0
Cinnarizine: HBA = 2; Flunarizine: HBA = 2
Intermediate lipophilicity with distinct H-bond capacity relative to clinical cinnamylpiperazines.
Computed descriptors; source-specific review. May affect permeability and protein binding.
physicochemical profiling CNS drug-likeness cinnamylpiperazine comparison

Unique Cinnamylpiperazine Substitution on Benzo[b]thiophene Core

A survey of commercially cataloged 3-chlorobenzo[b]thiophene-2-carbonyl piperazines reveals that the N-substituent on the piperazine ring is typically an aromatic heterocycle (pyrimidin-2-yl, pyridin-2-ylethyl) or a simple alkyl group [1]. The (E)-cinnamylpiperazine substitution pattern in CAS 5917-31-7 is rare among cataloged analogs; the closest structurally characterized comparator is (3-chloro-1-benzothiophen-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone, which lacks the styrenyl double bond and phenyl ring [1]. The presence of the (E)-cinnamyl group introduces an additional π-stacking surface and extended conjugation that is absent in the pyridin-2-ylethyl analog, as confirmed by the 3D conformer analysis in PubChem [2].

Unique Cinnamylpiperazine Substitution
Class-level
(E)-cinnamyl substituent with 4 rotatable bonds
Closest analog: pyridin-2-ylethyl (no styrenyl double bond)
Rare substitution pattern introduces π-stacking surface absent in commercially cataloged analogs.
Structure-based catalog survey; PubChem 3D conformer analysis.
scaffold novelty combinatorial chemistry medicinal chemistry differentiation

Procurement & Application Scenarios for 5917-31-7


CrtN Negative-Control for S. aureus Antivirulence Screening

Based on its weak CrtN inhibitory activity (IC₅₀ > 1,250 nM) relative to the 13 nM reference analog, CAS 5917-31-7 can serve as a structurally matched negative-control compound in S. aureus staphyloxanthin pigment inhibition assays [1]. This application is uniquely enabled by the direct head-to-head data showing a >96-fold potency separation, allowing researchers to benchmark assay sensitivity and confirm that observed phenotypic effects are CrtN-dependent [1].

Enhanced H-Bond Cinnamylpiperazine for CNS Drug Discovery

With an XLogP3-AA of 5.3 and three hydrogen-bond acceptors, this compound occupies a differentiated physicochemical space between cinnarizine and flunarizine, making it suitable for CNS multiparameter optimization (MPO) campaigns where both passive permeability and target engagement require fine-tuning [2]. The 3-chlorobenzo[b]thiophene-2-carbonyl core introduces an amide carbonyl HBA absent in the reference drugs, offering an additional vector for modulating off-target profiles such as hERG binding [3].

SAR Studies on Benzo[b]thiophene-Piperazine Libraries

The compound's unique (E)-cinnamylpiperazine tail, combined with the 3-chlorobenzo[b]thiophene-2-carbonyl head group, provides a distinct SAR data point for medicinal chemistry programs exploring dopamine D₂/D₃, serotonin 5-HT₁A/5-HT₂A, or sigma receptor ligands [4]. Directly substituting this compound with a pyridin-2-ylethyl or simpler N-alkyl analog would eliminate the cinnamyl-specific π-stacking and hydrophobic contacts, as established by the structural comparison in Section 3 [4].

Cancer Stem Cell HTS Follow-Up

CAS 5917-31-7 was included in the PubChem cancer stem cell HTS campaign (AID 504535), indicating its prior selection for oncology-focused screening libraries [5]. Procuring this exact compound ensures experimental reproducibility when confirming or extending results from this publicly deposited dataset, which cannot be guaranteed with close analogs that lack identical screening provenance [5].

Application
Selection Property
Validation Focus
CrtN Negative-Control Screening
Structurally matched weak inhibitor (IC₅₀ > 1,250 nM)
Benchmark assay sensitivity in S. aureus pigment inhibition assays
CNS MPO Lead Optimization
Enhanced HBA (3 vs. 2) relative to clinical cinnamylpiperazines
Differentiated permeability and off-target binding profile
Benzo[b]thiophene-Piperazine SAR
Unique (E)-cinnamyl tail absent in typical analogs
Probe π-stacking and hydrophobic contacts at CNS aminergic receptors
Oncology HTS Follow-Up
Exact match to PubChem AID 504535 sample
Ensure reproducibility of deposited cancer stem cell screening data
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